molecular formula C16H14ClN3OS2 B302805 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B302805
M. Wt: 363.9 g/mol
InChI Key: BHMSGONTSWNEOX-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of BH3 mimetics, which are designed to target the B-cell lymphoma 2 (Bcl-2) family of proteins.

Mechanism of Action

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide works by mimicking the action of the BH3-only proteins, which are responsible for initiating apoptosis in response to cellular stress. BH3-only proteins bind to the anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, and neutralize their pro-survival function. 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide binds to the same hydrophobic groove on these proteins as the BH3-only proteins, thereby inhibiting their interaction with the anti-apoptotic proteins and leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a selective effect on cancer cells, sparing normal cells. This is because cancer cells often have a higher expression of anti-apoptotic Bcl-2 family members, making them more sensitive to 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide. 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has also been shown to synergize with other chemotherapeutic agents, leading to improved efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its efficacy can be limited by the expression levels of anti-apoptotic Bcl-2 family members in cancer cells. Additionally, 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has a short half-life in vivo, which can limit its effectiveness.

Future Directions

There are several future directions for 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide research, including the development of more potent and selective BH3 mimetics, the identification of biomarkers for patient selection, and the exploration of combination therapies. Additionally, the role of Bcl-2 family members in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide and other BH3 mimetics have the potential to revolutionize cancer treatment and improve patient outcomes.

Synthesis Methods

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves a series of chemical reactions, including the condensation of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-thiol to form the desired product, 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide. The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has been optimized over the years to improve its yield and purity.

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the Bcl-2 family of proteins. These proteins play a crucial role in regulating apoptosis, and their overexpression is often associated with cancer cell survival. 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

properties

Product Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Molecular Formula

C16H14ClN3OS2

Molecular Weight

363.9 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClN3OS2/c1-9-11(17)3-2-4-12(9)19-15(21)8-22-16-20-13-6-5-10(18)7-14(13)23-16/h2-7H,8,18H2,1H3,(H,19,21)

InChI Key

BHMSGONTSWNEOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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